molecular formula C13H12FLiN2O3 B2596728 Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-84-0

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2596728
CAS RN: 2197053-84-0
M. Wt: 270.19
InChI Key: XKWYDDZMTGOZEG-UHFFFAOYSA-M
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Description

The compound contains several structural components including a lithium atom, a fluorine atom, a tetrahydropyran ring, and a benzimidazole ring. Tetrahydropyran is a six-membered ring with one oxygen atom . Benzimidazole is a fused aromatic ring containing a benzene and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring and the benzimidazole ring would contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific functional groups present. For example, the benzimidazole ring might undergo electrophilic substitution reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the lithium atom might make it reactive with water .

Scientific Research Applications

Synthesis and Chemical Properties

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is involved in the synthesis of various heterocyclic compounds due to its reactive nature. In one study, fluoroalkyl-substituted lithium 1,3-diketonates were reacted with different hydrazines to produce hetaryl-substituted pyrazoles, showcasing the compound's utility in synthesizing nitrogen-containing heterocycles (N. S. Boltacheva et al., 2014). Another research focused on benzimidazole and imidazole lithium salts, highlighting their potential in high voltage lithium-ion battery electrolytes due to their electrochemical stability (J. Scheers et al., 2010).

Electrochemical Applications

The study by Scheers et al. also demonstrates the relevance of such lithium salts in the development of advanced battery technologies, indicating their potential in improving the energy density and stability of lithium-ion batteries. This is particularly important for applications requiring high energy efficiency and longevity, such as electric vehicles and portable electronic devices (J. Scheers et al., 2010).

Safety and Hazards

The safety and hazards would depend on the specific properties of this compound. For example, if it contains a lithium atom, it might be reactive and need to be handled with care .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it might be further studied for drug development .

properties

IUPAC Name

lithium;7-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3.Li/c14-9-2-1-3-10-11(9)16(12(15-10)13(17)18)8-4-6-19-7-5-8;/h1-3,8H,4-7H2,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWYDDZMTGOZEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FLiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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